Lipophilicity Reduction (ΔlogD₇.₄) vs. Piperazine/Morpholine
Introducing the 1,6-diazaspiro[3.3]heptane scaffold lowers the measured distribution coefficient (logD₇.₄) by as much as -1.0 relative to the corresponding piperazine or morpholine analogues [1]. This reduction occurs despite the net addition of a single carbon atom and is attributed to increased basicity [1]. In direct comparisons, molecules incorporating azaspiro[3.3]heptanes exhibited logD₇.₄ values up to one log unit lower than their non-spiro counterparts, providing a quantifiable advantage for reducing off-target binding and improving aqueous solubility in lead optimization [1].
| Evidence Dimension | logD₇.₄ (lipophilicity at pH 7.4) |
|---|---|
| Target Compound Data | Molecules containing 1,6-diazaspiro[3.3]heptane (class level) |
| Comparator Or Baseline | Corresponding piperazine or morpholine analogues |
| Quantified Difference | ΔlogD₇.₄ = up to -1.0 |
| Conditions | Measured logD₇.₄ values from matched molecular pairs in medicinal chemistry datasets |
Why This Matters
A logD reduction of 1.0 unit can substantially improve oral bioavailability and reduce hERG and CYP liabilities, making this scaffold a strategic choice in early drug discovery.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. View Source
